N-(2-Fluoro-6-nitrobenzyl)-N-methylamine
Description
N-(2-Fluoro-6-nitrobenzyl)-N-methylamine is a benzylamine derivative featuring a fluorine atom at the 2-position and a nitro group (-NO₂) at the 6-position of the benzyl ring, with a methyl group attached to the amine.
Properties
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-10-5-6-7(9)3-2-4-8(6)11(12)13/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQKBPFLSNWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-nitrobenzyl)-N-methylamine typically involves the reaction of 2-fluoro-6-nitrobenzyl bromide with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Material: 2-Fluoro-6-nitrobenzyl bromide
Reagent: N-methylamine
Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-nitrobenzyl)-N-methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methylamine group can be oxidized to form corresponding imine or nitrile derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides or thiol-substituted compounds.
Reduction: The major product is the corresponding amine.
Oxidation: Products include imines or nitriles.
Scientific Research Applications
Organic Synthesis
N-(2-Fluoro-6-nitrobenzyl)-N-methylamine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to create diverse compounds with potential applications in pharmaceuticals and materials science.
Biological Studies
The compound has been utilized in biological research, particularly in studies focused on enzyme inhibition. Its structural properties enable it to interact with specific enzymes, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. For instance, compounds with similar structures have been shown to inhibit bacterial RNA polymerase, which is essential for bacterial viability .
Case Study 1: Antimicrobial Activity
A recent study investigated the antimicrobial properties of compounds related to this compound. It was found that derivatives of this compound exhibited significant activity against Streptococcus pneumoniae, with modifications enhancing their potency. The minimum inhibitory concentration (MIC) was reduced from 256 μg/mL to as low as 1 μg/mL through structural optimization .
Case Study 2: Enzyme Inhibition
Another study explored the use of this compound in inhibiting specific enzymes involved in metabolic pathways. The compound was shown to effectively block the activity of target enzymes, providing insights into potential therapeutic applications for diseases linked to enzyme dysfunction.
Data Tables
Mechanism of Action
The mechanism of action of N-(2-Fluoro-6-nitrobenzyl)-N-methylamine involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Comparative Analysis of Benzyl-Methylamine Derivatives
Pharmacological and Toxicological Considerations
- Methylamine Derivatives: highlights that methylamines can act as precursors to carcinogenic nitrosamines (e.g., nitrosodimethylamine).
- Sibutramine Analogs : Sibutramine-related compounds () with chlorophenyl and cyclobutyl groups demonstrate the importance of substitution patterns in pharmacological activity. The nitro group in the target compound could enable unique interactions with biological targets, such as enzymes requiring electron-deficient aromatic systems .
Biological Activity
N-(2-Fluoro-6-nitrobenzyl)-N-methylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing from various research studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-fluoro-6-nitrobenzyl chloride with methylamine. The reaction can be represented as follows:
This method allows for efficient production while maintaining the integrity of the functional groups essential for biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing nitro and fluoro groups have been shown to possess potent activity against various bacterial strains, including Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H 37Rv |
| This compound | TBD | TBD |
Antitumor Activity
In addition to its antimicrobial effects, this compound and its analogs have been evaluated for antitumor activity. Studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines, suggesting a potential application in cancer therapy .
Table 2: Antitumor Activity Against Various Cell Lines
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | A549 (lung cancer) |
| Related compound XYZ | 8.82 | Caco-2 (colon cancer) |
Structure-Activity Relationship (SAR)
The SAR studies conducted on compounds similar to this compound have revealed that the presence of electron-withdrawing groups such as nitro and fluoro significantly enhances biological activity. For example, the introduction of a nitro group at the ortho position relative to the amine functionality has been shown to improve antimicrobial effectiveness .
Key Findings:
- Nitro Group Positioning: The placement of nitro groups affects both solubility and interaction with biological targets.
- Fluorination: The introduction of fluorine atoms can enhance lipophilicity, potentially improving cellular uptake.
Case Studies and Research Findings
Several studies have specifically evaluated the biological impacts of related compounds:
- Antimicrobial Efficacy: A study demonstrated that derivatives with similar scaffolds showed MIC values ranging from 4 to 64 μg/mL against resistant strains of M. tuberculosis .
- Antitumor Potential: Another research effort highlighted the ability of certain nitro-substituted compounds to inhibit tumor growth in xenograft models, indicating their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
